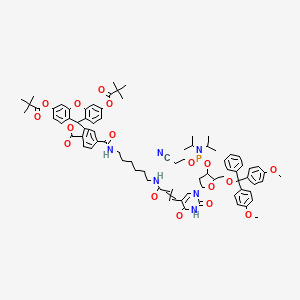

Fluorescein-DT cep

Description

Properties

Molecular Formula |

C79H89N6O17P |

|---|---|

Molecular Weight |

1425.6 g/mol |

IUPAC Name |

[6-[6-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoylamino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C79H89N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-21-16-15-17-22-53,54-25-29-56(93-11)30-26-54)55-27-31-57(94-12)32-28-55)84-47-52(71(88)83-75(84)92)24-38-68(86)81-40-18-13-14-19-41-82-70(87)51-23-35-60-63(43-51)79(101-72(60)89)61-36-33-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(34-37-62(65)79)98-74(91)77(8,9)10/h15-17,21-38,43-45,47,49-50,66-67,69H,13-14,18-20,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92) |

InChI Key |

CADOGPWQRZBAGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Fluorescein Dt Conjugates

Synthetic Routes for Fluorescein-dT Phosphoramidite (B1245037) Precursors

The cornerstone of automated DNA synthesis is phosphoramidite chemistry. To incorporate fluorescein (B123965) internally within an oligonucleotide sequence, a Fluorescein-dT phosphoramidite precursor is required. This reagent is a deoxythymidine nucleoside where the fluorescein moiety is attached to the base, and the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 3'-position is modified to a phosphoramidite. antibodies.comlumiprobe.com

The synthesis of this precursor typically involves several key steps. A common approach is to start with a modified deoxyuridine, such as 5-iododeoxyuridine. atdbio.com A linker arm is then introduced at the 5-position of the uracil (B121893) base. This linker often contains a reactive group, such as an amine, which can then be coupled to an activated form of fluorescein, like fluorescein isothiocyanate (FITC) or a carboxyfluorescein NHS ester. glenresearch.comresearchgate.net The use of single-isomer 6-carboxyfluorescein (B556484) (6-FAM) is prevalent to ensure the production of a pure, isomerically defined product. glenresearch.comchemgenesjapan.com The final steps involve the protection of the 5'-hydroxyl with a DMT group and the phosphitylation of the 3'-hydroxyl group to yield the final Fluorescein-dT CE-Phosphoramidite. antibodies.combiosearchtech.com The resulting phosphoramidite is a stable compound that can be readily used in automated oligonucleotide synthesizers. nih.gov

An alternative to phosphoramidite chemistry is the use of H-phosphonate reagents, and a preparative synthesis for a fluorescein H-phosphonate reagent has been described for the solid-phase labeling of oligonucleotides. biopolymers.org.ua

Solid-Phase Oligonucleotide Synthesis Incorporating Fluorescein-dT

The incorporation of Fluorescein-dT into an oligonucleotide is achieved during solid-phase synthesis on an automated DNA synthesizer. chemgenesjapan.comnih.gov This process allows for the precise placement of the fluorescent label at any desired thymidine (B127349) position within the sequence. antibodies.comgenelink.com

Terminal Labeling Strategies (5'- and 3')

While Fluorescein-dT phosphoramidite is primarily used for internal labeling, it can also be used to label the 5' or 3' terminus of an oligonucleotide. antibodies.com For dedicated 5'-terminal labeling, specific fluorescein phosphoramidites that lack a DMT group are often used, which terminates the synthesis after their addition. glenresearch.comglenresearch.com These are typically derived from single isomers like 6-carboxyfluorescein (6-FAM). chemgenesjapan.com

For 3'-terminal labeling, several strategies exist. One method involves using a solid support (e.g., CPG) to which fluorescein is already attached. chemgenesjapan.combiosyn.com The oligonucleotide is then synthesized starting from this modified support, resulting in a 3'-labeled product. oup.com Specific 3'-(6-FAM) CPGs can also block the 3'-terminus from polymerase extension and exonuclease activity. biosearchtech.com Another approach is the post-synthetic enzymatic labeling of the 3'-terminus using terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled ribonucleotide, such as fluorescein-UTP. tandfonline.com

Linker Chemistry and Structural Modifiers in Fluorescein-dT Analogues

The linker arm that connects the fluorescein dye to the deoxythymidine base plays a crucial role in the functionality of the labeled oligonucleotide. researchgate.netchemgenesjapan.com These linkers are designed to distance the bulky dye from the oligonucleotide backbone, which helps to minimize interference with hybridization and enzymatic processes. atdbio.com

Commonly, a flexible alkyl chain, such as a C6 spacer, is used. idtdna.com In some Fluorescein-dT phosphoramidites, the linker is attached to the C5 position of the uracil base via a propargylamino or similar group. researchgate.netbiosynth.com The stability of the linkage is also a key factor. While early methods used a thiourea (B124793) linkage derived from FITC, this bond was found to be partially unstable under standard deprotection conditions, leading to side reactions. glenresearch.combiosearchtech.com Modern syntheses predominantly use a more stable amide linkage, which is resistant to the harsh cleavage and deprotection steps. glenresearch.comglenresearch.com

Structural modifiers can also be incorporated. For example, some fluorescein phosphoramidites are based on a 1,3-diol backbone, which allows for multiple additions of the dye. biosearchtech.com However, this can cause some distortion of the DNA backbone, especially with repeated incorporations. biosearchtech.com

Purification and Characterization Methodologies for Labeled Oligonucleotides

After synthesis and deprotection, the crude oligonucleotide product is a mixture containing the desired full-length labeled oligonucleotide, as well as truncated sequences (failure sequences) and protecting groups. Therefore, purification is a critical step to obtain a high-purity product. biosyn.comnih.gov

Several chromatographic techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a widely used method. oup.com Reverse-phase HPLC can effectively separate the more hydrophobic, dye-labeled oligonucleotides from the unlabeled failure sequences. glenresearch.com For oligonucleotides synthesized with the DMT group left on (DMT-on purification), a purification cartridge can be used to selectively retain the DMT-bearing full-length product. glenresearch.com

Polyacrylamide gel electrophoresis (PAGE) is another method used for purification, especially for longer oligonucleotides, as it separates molecules based on their size and charge. oup.com

Mechanistic Basis of Fluorescein Dt Probe Functionality

Principles of Fluorescence in Oligonucleotide Conjugates

Fluorescein (B123965), a widely used fluorescent dye, can be incorporated into oligonucleotides to create probes for various molecular biology applications. genelink.comchemgenes.com The fundamental principle behind the functionality of these probes lies in the fluorescence of the fluorescein molecule. When a fluorescein molecule absorbs light at its maximum absorption wavelength (around 492-498 nm), its electrons are excited to a higher energy state. genelink.comaatbio.com This excited state is transient, and the molecule quickly returns to its ground state by emitting a photon of light at a longer wavelength, which is observed as fluorescence (around 517-521 nm). chemgenes.comgenelink.comaatbio.com This difference between the excitation and emission wavelengths is known as the Stokes shift. atdbio.com

The conjugation of fluorescein to an oligonucleotide, such as through a deoxythymidine (dT) residue to form Fluorescein-dT, alters some of its photophysical properties. nih.gov The pKa of the fluorescein moiety, which relates to its protolytic equilibrium, increases from approximately 6.43 for the free dye to about 6.90 when attached to single- or double-stranded oligonucleotides. nih.gov This change reflects the local electrostatic potential around the nucleic acid. nih.gov

Fluorescein can be attached to oligonucleotides in several ways. The use of a phosphoramidite (B1245037) version of fluorescein, such as Fluorescein-dT phosphoramidite, allows for its incorporation at any desired position within the oligonucleotide sequence during automated solid-phase synthesis. antibodies.comlumiprobe.comcsic.es This method is often preferred over post-synthesis modification due to its efficiency. csic.es Fluorescein can be introduced at the 5'-end, the 3'-end, or internally within the sequence. glenresearch.comchemgenesjapan.com For internal labeling, Fluorescein-dT is used to replace a standard dT residue. genelink.comglenresearch.com

The fluorescence quantum yield of these conjugates, which is a measure of the efficiency of fluorescence, is complex and can be influenced by several factors including temperature, the local environment, and the length, sequence, and conformation of the oligonucleotide. nih.gov

Table 1: Spectroscopic Properties of Fluorescein-dT

| Property | Value | Reference |

|---|---|---|

| Maximum Absorbance (λmax Abs) | 492 - 498 nm | genelink.comaatbio.comglenresearch.com |

| Maximum Emission (λmax Em) | 517 - 521 nm | chemgenes.comgenelink.comaatbio.com |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | aatbio.com |

| Fluorescence Quantum Yield (Φ) | ~0.79 | aatbio.com |

Context-Dependent Fluorescence Modulation in Nucleic Acid Environments

The fluorescence of fluorescein attached to an oligonucleotide is not constant but is significantly influenced by its immediate chemical environment, a phenomenon known as context-dependent fluorescence modulation. rsc.orgscdi-montpellier.frresearchgate.net This modulation is primarily driven by interactions between the fluorescein dye and the neighboring nucleobases. scdi-montpellier.frrsc.org

A key mechanism responsible for this modulation is photoinduced electron transfer (PeT) between the excited fluorescein molecule and a nearby nucleobase. rsc.orgscdi-montpellier.frresearchgate.net Guanine (B1146940), having the lowest oxidation potential among the four DNA bases, is a particularly effective quencher of fluorescein fluorescence. rsc.orgresearchgate.net When fluorescein is in close proximity to a guanine residue, its fluorescence intensity is significantly reduced. rsc.orgresearchgate.netresearchgate.net This quenching effect has been observed when fluorescein is attached to the 5'-end of an oligonucleotide and a guanine is on the complementary strand in a duplex, or when guanine is adjacent to the dye in a single-stranded oligonucleotide. oup.com

However, the modulation of fluorescein fluorescence is more complex than just guanine-induced quenching. rsc.orgscdi-montpellier.frrsc.org Studies using permutational libraries of fluorescein-labeled oligonucleotides have revealed that all four nucleobases can influence the fluorescence intensity to varying degrees. rsc.orgscdi-montpellier.frrsc.org

Key research findings on sequence-dependent fluorescence modulation include:

Single-Stranded DNA: For single-stranded DNA labeled at either the 3' or 5' end, a terminal thymine (B56734) (T) results in the highest fluorescence signal, following the general trend of T > A ≈ C > G. researchgate.netrsc.org The fluorescence intensity can vary by as much as 59% for 5'-labeled and 47% for 3'-labeled oligonucleotides depending on the sequence context. rsc.orgunivie.ac.at

Double-Stranded DNA: In double-stranded DNA, the context-dependence changes. A terminal cytosine (C) in the labeled strand leads to the most intense fluorescence, with the trend being C > T > A > G. researchgate.netrsc.org The terminal G-C base pair plays a significant role in controlling the fluorescence emission, depending on which nucleotide the fluorescein is attached to. scdi-montpellier.frresearchgate.netrsc.org

Hybridization Effects: The fluorescence intensity can either increase or decrease upon hybridization of the labeled oligonucleotide to its complementary strand. oup.com For instance, oligonucleotides with fluorescein conjugated to a 5'-terminal dC or dG show a decrease in fluorescence of about 40% upon duplex formation. oup.com Conversely, for some internally labeled oligonucleotides, an increase in fluorescence intensity is observed upon hybridization. oup.com

These findings highlight that a simple redox potential model is not sufficient to fully explain the observed fluorescence modulation, suggesting additional mechanisms are at play. rsc.orgscdi-montpellier.frrsc.org The sequence-specific variations in fluorescence have important implications for the design of nucleic acid probes and the interpretation of fluorescence-based assays. rsc.orgscdi-montpellier.frresearchgate.net

Table 2: Relative Fluorescence Intensity Based on Terminal Nucleobase

| DNA Structure | Terminal Nucleobase Order (Highest to Lowest Intensity) | Reference |

|---|---|---|

| Single-Stranded | T > A ≈ C > G | researchgate.netrsc.org |

| Double-Stranded | C > T > A > G | researchgate.netrsc.org |

Interaction Mechanisms with Biological Macromolecules

Fluorescein-labeled oligonucleotides, including those with Fluorescein-dT, are valuable tools for studying interactions with biological macromolecules, particularly proteins. frontiersin.orgnih.gov The binding of a protein to a fluorescein-labeled oligonucleotide can induce changes in the fluorescence properties of the dye, which can be monitored to characterize the interaction. nih.govresearchgate.net The primary mechanisms through which these interactions are detected are changes in fluorescence intensity and fluorescence anisotropy (also known as fluorescence polarization). nih.govgoogle.com

Fluorescence Intensity Changes:

The binding of a protein to a labeled oligonucleotide can alter the local environment of the fluorescein molecule, leading to either an increase or a decrease in its fluorescence intensity. nih.gov This can occur due to conformational changes in the DNA upon protein binding, which may move the fluorescein closer to or further from quenching nucleobases. For example, fluorescence titration experiments have shown that the fluorescence of DNA conjugates can increase upon the addition of single-strand binding proteins. frontiersin.org If the change in intensity is significant, it can be used to directly monitor the binding event. nih.gov

Fluorescence Anisotropy/Polarization:

Fluorescence anisotropy is a measure of the rotational mobility of the fluorophore. nih.gov When a small, fluorescently labeled oligonucleotide is free in solution, it tumbles rapidly, resulting in low fluorescence anisotropy. nih.gov Upon binding to a much larger macromolecule like a protein, the rotational motion of the oligonucleotide-protein complex is significantly slower. frontiersin.orgnih.gov This restricted motion leads to an increase in the fluorescence anisotropy of the attached fluorescein. nih.gov This change in anisotropy is a robust indicator of binding and can be used to determine binding affinities and specificities. nih.govresearchgate.net

The use of fluorescence anisotropy is a powerful technique for studying protein-DNA interactions because it allows for quantitative measurements in solution without the need for separation steps, as required in methods like filter-binding assays or electrophoretic mobility shift assays (EMSA). nih.govgoogle.com

It's important to note that the fluorescein label itself can potentially influence the binding interaction. researchgate.net Therefore, it is crucial to carefully design experiments and, if possible, compare results with other methods to ensure the label does not significantly perturb the system. researchgate.net

Strategies for Mitigating Photophysical Challenges in Assays

A significant challenge in the use of fluorescein-based probes is their susceptibility to photobleaching, the light-induced chemical destruction of the fluorophore, which leads to an irreversible loss of fluorescence. atdbio.comglenresearch.comgoogle.com This phenomenon can limit the sensitivity and duration of fluorescence-based assays. researchgate.net Photobleaching often occurs when the excited fluorophore interacts with reactive oxygen species (ROS). researchgate.net Another challenge is fluorescence quenching, where the fluorescence intensity is reduced by various processes without permanently destroying the fluorophore. atto-tec.com

Several strategies have been developed to mitigate these photophysical challenges:

Use of Photostabilizing Agents: The addition of certain chemical compounds to the assay buffer can enhance the photostability of fluorescein. These agents, often referred to as triplet-state quenchers or antifade reagents, work by de-exciting the triplet state of the fluorophore or by scavenging reactive oxygen species. researchgate.net Examples of such agents include:

Ascorbic acid google.comresearchgate.net

n-propyl gallate google.comresearchgate.net

Trolox (a water-soluble vitamin E analog) researchgate.net

Cyclooctatetraene (COT) researchgate.net

β-mercaptoethanol researchgate.net

Covalent Attachment of Photostabilizers: A more advanced strategy involves the direct covalent conjugation of a photostabilizer to the fluorophore. researchgate.net This creates a high local concentration of the protective agent around the dye, leading to improved photostability. researchgate.net

Use of Quenchers in Probe Design: In certain assay formats, such as molecular beacons or TaqMan probes, fluorescence quenching is intentionally exploited. genelink.comatto-tec.com In these probes, a quencher molecule is placed in close proximity to the fluorescein dye in the "off" state. atto-tec.com Upon hybridization to a target sequence, a conformational change separates the fluorescein from the quencher, leading to a "turn-on" of fluorescence. atto-tec.com Dark quenchers, such as the Black Hole Quencher (BHQ) series, are often paired with fluorescein because they effectively absorb the emitted energy without fluorescing themselves. genelink.comnih.gov

Optimizing Experimental Conditions: Careful control of experimental parameters can also help to minimize photobleaching. This includes using the lowest possible excitation light intensity and minimizing the duration of light exposure. researchgate.net

By employing these strategies, the robustness and reliability of assays utilizing Fluorescein-dT and other fluorescein-labeled probes can be significantly improved.

Table 3: Common Photostabilizing Agents

| Agent | Mechanism of Action | Reference |

|---|---|---|

| Ascorbic Acid | Reducing agent, scavenges reactive oxygen species | google.comresearchgate.net |

| n-propyl gallate | Triplet-state quencher | google.comresearchgate.net |

| Trolox | Triplet-state quencher | researchgate.net |

| Cyclooctatetraene (COT) | Triplet-state quencher | researchgate.net |

| β-mercaptoethanol | Reducing agent, triplet-state quencher | researchgate.net |

Applications of Fluorescein Dt Labeled Oligonucleotides in Academic Research

Nucleic Acid Hybridization and Probing Methodologies

The fundamental principle behind the use of Fluorescein-dT labeled oligonucleotides is nucleic acid hybridization, where the fluorescently tagged, single-stranded DNA sequence binds to its complementary target sequence in a sample. This allows for the specific detection and analysis of DNA and RNA molecules in a variety of research contexts, both in vitro and in vivo. genelink.comgenelink.comgenelink.com

Fluorescence Resonance Energy Transfer (FRET) in DNA/RNA Studies

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that occurs between a donor fluorophore and a suitable acceptor molecule (often a quencher) when they are in close proximity. mdpi.com Oligonucleotides internally labeled with Fluorescein-dT are frequently used as the donor fluorophore in FRET-based probes. genelink.comgenelink.com In these probes, a quencher molecule is also incorporated into the same or a separate oligonucleotide. When the probe is unhybridized and in a flexible state, the donor (Fluorescein-dT) and acceptor are close, leading to quenching of the fluorescence signal. google.com Upon hybridization to a target nucleic acid, the probe undergoes a conformational change, increasing the distance between the donor and acceptor and resulting in a detectable fluorescent signal. google.com

The ability to internally label an oligonucleotide with Fluorescein-dT is particularly advantageous for optimizing FRET efficiency, as the distance between the fluorophore and the quencher can be precisely controlled. genelink.comchemgenesjapan.com For these applications, Fluorescein (B123965) is very commonly paired with a non-fluorescent "dark" quencher like Black Hole Quencher-1 (BHQ-1), due to their excellent spectral overlap which ensures efficient quenching. genelink.comchemgenesjapan.comchemgenes.combiosearchtech.com FRET probes are instrumental in studying the structure and function of DNA and RNA, protein-oligonucleotide interactions, and DNA topology, such as monitoring DNA supercoiling and relaxation by enzymes like DNA gyrase and Topoisomerase I. genelink.comglenresearch.com

| FRET Pair Component | Type | Spectral Property | Common Partner |

| Fluorescein | Donor Fluorophore | Emission Max: ~517-521 nm | BHQ-1 |

| BHQ-1 | Acceptor Quencher | Absorbance Max: ~534 nm | Fluorescein |

Detection of Nucleic Acid Mismatches and Polymorphisms

The high specificity of nucleic acid hybridization, when combined with FRET technology, provides a powerful tool for detecting single nucleotide polymorphisms (SNPs) and other mismatches. mdpi.comnih.gov Probes can be designed to be perfectly complementary to a specific allele (wild-type). When this probe hybridizes to its exact target, a strong FRET signal is generated. However, if a mismatch is present in the target sequence, the stability of the probe-target duplex is reduced. nih.govacs.org This instability can prevent efficient hybridization under specific temperature conditions, resulting in a significantly lower or absent fluorescence signal, thereby allowing for the clear discrimination between different genetic variants. nih.govacs.org

One advanced strategy employs Peptide Nucleic Acid (PNA) probes labeled with fluorescein. pnas.org PNA has a neutral backbone, leading to stronger and more specific binding to DNA compared to a standard DNA probe. In this system, a fluorescein-labeled PNA probe hybridizes to the target DNA. Subsequent treatment with S1 nuclease, an enzyme that digests single-stranded nucleic acids, removes any unhybridized or mismatched probes. A signal amplification polymer is then added, which associates with the stable PNA/DNA duplexes and enhances the fluorescein signal through FRET, allowing for unambiguous SNP identification. pnas.org

Real-Time Polymerase Chain Reaction (PCR) Probe Development

Fluorescein-dT is integral to the development of probes for real-time PCR (qPCR), a technique that monitors the amplification of a targeted DNA molecule in real time. glenresearch.comportlandpress.com Fluorescein serves as a common reporter fluorophore in several types of qPCR probes, including TaqMan® probes, Molecular Beacons, and Scorpion® primers. genelink.comnih.gov

In the most common format, the 5' nuclease assay (TaqMan®), a probe labeled with a reporter dye (like fluorescein) at the 5' end and a quencher at the 3' end hybridizes to the target sequence between the PCR primers. google.comcogentech.it As the Taq polymerase extends the primer, its 5' to 3' exonuclease activity degrades the hybridized probe. google.comcogentech.it This cleavage separates the reporter dye from the quencher, leading to an increase in fluorescence that is directly proportional to the amount of PCR product synthesized. cogentech.it The use of an internal Fluorescein-dT label allows for strategic placement of the fluorophore within the probe sequence.

| Probe Type | Mechanism of Action | Role of Fluorescein |

| TaqMan® Probe | 5' Nuclease Cleavage | Reporter fluorophore released from quencher proximity. genelink.comcogentech.it |

| Molecular Beacon | Hybridization-induced conformational change. | Reporter fluorophore is spatially separated from a quencher upon target binding. genelink.comnih.gov |

| Scorpion® Primer | Unimolecular mechanism where primer and probe are on the same strand. | Reporter fluorophore is separated from a quencher integrated into the primer as the amplicon extends. genelink.com |

In Situ Hybridization Techniques for Cellular Localization

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the presence and location of specific nucleic acid sequences within the context of the cell or tissue. mdpi.comnih.govwikipedia.org Oligonucleotide probes labeled with fluorophores like fluorescein are essential for this application. glenresearch.com These probes are introduced to fixed cells or tissues, where they hybridize to their complementary DNA or RNA targets. nih.govwikipedia.org The location of the target sequence can then be determined by observing the fluorescent signal under a microscope. wikipedia.org

Fluorescein-dT labeled probes are used to detect intracellular RNA targets and can be employed in advanced methods like exciton-controlled hybridization-sensitive fluorescent oligonucleotide (ECHO)-FISH to study gene expression and nucleic acid interactions in living cells. glenresearch.com This allows researchers to gain spatiotemporal insights into biological processes. glenresearch.com

Genetic Analysis and Sequencing Methodologies

Beyond hybridization-based detection, Fluorescein-dT labeled oligonucleotides are critical reagents for methods that analyze the precise sequence of DNA.

Fluorescent Primers for DNA Sequencing Applications

Oligonucleotides internally labeled with Fluorescein-dT can serve as primers in PCR and Sanger DNA sequencing. genelink.comgenelink.comchemgenesjapan.com By using a fluorescently labeled primer, the resulting PCR amplicons or sequencing fragments are tagged with the fluorescein dye. genelink.com These labeled fragments can then be detected and analyzed by capillary electrophoresis-based DNA analyzers, which use a laser to excite the fluorophore and a detector to capture the emission signal. pnas.org

To enhance the capabilities of four-color DNA sequencing, specialized primers have been developed that utilize FRET. pnas.org In this design, a donor fluorophore (like a fluorescein derivative) is placed at the 5' end of the primer, and an acceptor dye is attached to an internal, modified thymidine (B127349) residue. pnas.org This setup creates primers with strong absorption at a common excitation wavelength but with distinct, well-separated emission maxima, increasing the signal intensity 2- to 6-fold compared to single-dye primers. pnas.org This signal enhancement allows for high-accuracy DNA sequencing with smaller amounts of DNA template. pnas.org

Capillary Electrophoresis and Fragment Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that has become a cornerstone of genetic analysis, particularly for DNA sequencing and fragment analysis. nih.gov The use of fluorescein-labeled oligonucleotides has been instrumental in the automation and high-throughput capabilities of modern CE systems. nih.gov

In DNA sequencing , the Sanger method often utilizes dideoxynucleotide chain terminators tagged with different fluorescent dyes. nih.gov While not directly a fluorescein-dT application, the principle of using fluorescently labeled primers, including those with fluorescein, in sequencing reactions is well-established. uaslp.mx Fluorescein-labeled primers initiate the sequencing reaction, and the resulting fragments of varying lengths are then separated by CE. A laser excites the fluorescein dye as the fragments pass a detector, and the emitted light is captured, allowing for the determination of the DNA sequence. nih.gov

Fragment analysis using CE is widely employed for applications such as microsatellite analysis and amplified fragment length polymorphism (AFLP). genelink.com In these methods, PCR is performed using primers, one of which is labeled with fluorescein. The resulting fluorescently labeled PCR products are then separated by size with high precision using CE. The detection of these fragments allows for the determination of allele sizes or the presence of specific DNA markers. genelink.com The high sensitivity of laser-induced fluorescence detectors in CE systems enables the detection of minute amounts of fluorescein-labeled DNA fragments. nih.gov

The separation of fluorescein-labeled oligonucleotides from their unlabeled counterparts can also be achieved using techniques like ion-pair reversed-phase chromatography, where the addition of the fluorescein molecule increases the hydrophobicity and thus the retention time of the oligonucleotide. chromatographytoday.com

Studies of Biomolecular Interactions and Cellular Dynamics

The ability to visualize and quantify molecular interactions is fundamental to understanding cellular processes. Fluorescein-dT labeled oligonucleotides serve as powerful probes in various assays designed to study these interactions.

DNA-Protein Interaction Analysis

Fluorescence-based techniques are increasingly used to measure the affinity and specificity of DNA-binding proteins. nih.gov One of the most common methods is fluorescence anisotropy (or fluorescence polarization) . nih.govnih.gov This technique relies on the principle that a small, fluorescently labeled oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization. nih.govnih.gov When a larger protein binds to the fluorescein-labeled oligonucleotide, the resulting complex tumbles much more slowly, leading to a significant increase in fluorescence polarization. nih.govnih.gov By titrating the protein concentration and measuring the change in anisotropy, a binding isotherm can be generated, from which the dissociation constant (Kd) of the interaction can be determined. nih.gov

Researchers have successfully used fluorescein-dT labeled oligonucleotides to study the binding of various proteins to DNA. For instance, the interaction between the estrogen receptor and its DNA response element has been characterized using this method. nih.gov Interestingly, studies have shown that placing the fluorescein label on an internal thymidine base, as is the case with fluorescein-dT, can significantly enhance the change in anisotropy upon protein binding compared to end-labeled oligonucleotides. nih.gov

| Probe | Protein Concentration | Fluorescence Anisotropy | Binding Status |

| Fluorescein-dT Oligo | 0 | Low | Unbound |

| Fluorescein-dT Oligo | Increasing | Increases | Binding Occurs |

| Fluorescein-dT Oligo | Saturating | High | Bound |

| This table demonstrates the principle of fluorescence anisotropy in monitoring DNA-protein interactions. As the protein binds to the labeled oligonucleotide, the anisotropy of the fluorophore increases. |

RNA-Protein Interaction Studies

The principles of fluorescence-based assays are also applicable to the study of RNA-protein interactions. nih.gov Fluorescently labeled RNA oligonucleotides, which can be synthesized to include a fluorescein-dT moiety (though less common than in DNA), can be used to monitor binding events in real-time. Techniques such as fluorescence anisotropy, fluorescence quenching, and Förster Resonance Energy Transfer (FRET) are employed to measure the kinetics and thermodynamics of these interactions. nih.gov

For example, RNA Interactome Capture (RIC) is a method used to identify proteins that bind to polyadenylated mRNAs. This technique involves using oligo(dT)-coated beads to capture these mRNAs and their associated proteins from cells that have been treated to crosslink proteins to RNA. nih.gov While not directly using labeled oligonucleotides for detection, it highlights the importance of the oligo(dT) sequence in studying RNA-protein interactions.

Receptor-Ligand Binding Assays (using labeled oligonucleotides)

Fluorescence polarization is a powerful tool for studying receptor-ligand interactions in a high-throughput format. mdpi.com In the context of nuclear receptors that bind to DNA, fluorescein-labeled oligonucleotides representing the hormone response element (HRE) can act as the fluorescent ligand. tandfonline.com The binding of the receptor protein to the labeled HRE can be monitored by the increase in fluorescence polarization. nih.govtandfonline.com

These assays can be used in a competitive format to screen for compounds that disrupt the receptor-DNA interaction. mdpi.com In such an assay, a test compound is evaluated for its ability to compete with the fluorescein-labeled HRE for binding to the receptor. A successful competitor will displace the labeled oligonucleotide, leading to a decrease in fluorescence polarization. mdpi.com This approach has been applied to study the interaction of the estrogen receptor with its consensus estrogen response element (ERE). nih.govtandfonline.com

| Assay Component | Description | Role in Assay |

| Fluorescein-labeled ERE | Oligonucleotide with fluorescein tag | Fluorescent ligand |

| Estrogen Receptor | Protein of interest | Binds to ERE |

| Test Compound | Potential inhibitor | Competes with ERE for binding |

| This table outlines the key components in a competitive receptor-ligand binding assay using a fluorescein-labeled oligonucleotide. |

Intracellular Localization and Trafficking of Labeled Oligonucleotides

Understanding how oligonucleotides are taken up by cells and where they localize is critical for therapeutic applications like antisense and siRNA technologies. nih.gov Fluorescein-labeled oligonucleotides are widely used to visualize and track these processes using fluorescence microscopy. nih.govplos.orgoup.com

Studies have shown that upon entering a cell, often through endocytosis, fluorescently labeled oligonucleotides can be observed in various compartments. nih.govnih.gov Initially, they may appear in punctate cytoplasmic structures, which are likely endosomes. nih.gov Over time, a redistribution can occur, with some oligonucleotides accumulating in the nucleus. nih.govplos.org The efficiency of nuclear uptake can depend on several factors, including the delivery vehicle used (e.g., cationic lipids) and the specific modifications of the oligonucleotide. nih.gov

For instance, research using fluorescein-labeled oligo(dT) has demonstrated that these molecules can be taken up by living cells and hybridize to poly(A) RNA within the nucleus. pnas.org The dynamics of these labeled oligonucleotides, including their diffusion rates in the nucleus, can be studied using advanced techniques like fluorescence correlation spectroscopy (FCS). pnas.org

It is important to note that the integrity of the fluorescently labeled oligonucleotide within the cell is a critical consideration. Nuclease degradation can lead to the release of the fluorescent dye, which might be taken up by the cell and lead to misleading fluorescence signals. acs.org Therefore, studies often employ stabilized oligonucleotides with chemical modifications to resist nuclease activity. plos.org

| Cellular Compartment | Observed Localization of Fluorescein-labeled Oligonucleotides |

| Cytoplasm | Punctate structures (endosomes) |

| Nucleus | Diffuse or accumulated signals |

| This table summarizes the common intracellular locations observed for fluorescein-labeled oligonucleotides. |

Cell Signaling Pathway Investigation (e.g., using photocaged analogues)

The investigation of cell signaling pathways benefits significantly from the temporal and spatial control offered by photocaged analogues of nucleotides. Photocaging involves the use of a photolabile protecting group that renders a molecule inactive until it is exposed to light of a specific wavelength. This technique provides precise control over the release of biologically active molecules, allowing researchers to study dynamic cellular processes with high resolution. mdpi.com

One such photocaged compound is NPOM-Caged-dT CEP, where a nitroveratryloxycarbonyl (NPOM) group masks the thymidine. By incorporating this caged nucleotide into signaling molecules or their precursors, researchers can initiate cellular responses at will by triggering the release of the active molecule with light. This temporal control is crucial for dissecting the intricate steps of a signaling cascade. For instance, the light-mediated activation of gene expression at specific developmental stages can help elucidate the role of precise timing in developmental biology.

The use of photocaged oligonucleotides extends to the study of DNA repair mechanisms, where they can act as surrogates for DNA lesions. Furthermore, after the light-induced removal of the protecting group, the exposed thymidine can be functionalized for studying DNA-protein interactions. This approach offers a powerful method for investigating the complex interplay of molecules within cellular signaling networks.

Development of Fluorescein-dT Based Biosensors and Nanodevices

The unique properties of Fluorescein-dT have spurred the development of innovative biosensors and nanodevices with diverse applications in diagnostics and research.

Integration into Responsive Molecular Probes

Fluorescein-dT is a key component in the design of responsive molecular probes, which signal the presence of a target molecule through a change in fluorescence. A prominent example is its use in Fluorescence Resonance Energy Transfer (FRET) based probes. genelink.comchemgenes.com In a FRET probe, Fluorescein-dT acts as the fluorophore, and its fluorescence is initially quenched by a nearby quencher molecule. genelink.com When the probe binds to its target sequence, a conformational change occurs, separating the fluorophore and the quencher, leading to a detectable increase in fluorescence. oup.com This principle is fundamental to molecular beacons, which are hairpin-shaped oligonucleotide probes that fluoresce upon hybridization to a target nucleic acid. oup.comfrontiersin.org

The efficiency of quenching and the resulting signal change are highly dependent on the distance between the fluorescein and the quencher, making the internal placement of Fluorescein-dT crucial for optimizing probe performance. genelink.comchemgenes.com These responsive probes are widely used for detecting specific DNA or RNA sequences in various research and diagnostic settings. genelink.com

| Probe Type | Mechanism | Application |

| Molecular Beacons | Hairpin structure with a fluorophore (e.g., Fluorescein) and a quencher. Hybridization to a target opens the hairpin, separating the fluorophore and quencher, resulting in fluorescence. oup.comfrontiersin.org | Nucleic acid detection in vitro and in living cells. oup.comnih.gov |

| FRET Probes | A donor fluorophore (e.g., Fluorescein-dT) and an acceptor molecule (quencher) are in close proximity. Binding to a target alters the distance, changing the FRET efficiency and fluorescence signal. genelink.comchemgenes.com | Studying molecular interactions and as hybridization probes. genelink.comchemgenes.com |

Fabrication of DNA-Based Nanostructures for Sensing

DNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct precisely defined nanostructures. the-innovation.orgrsc.org Fluorescein-dT labeled oligonucleotides can be incorporated into these structures to create sophisticated fluorescent nanosensors. the-innovation.orgnih.gov These DNA-based nanodevices offer advantages in biocompatibility and programmability for targeted sensing applications. rsc.orgnih.gov

Researchers have developed DNA nanostructures that can recognize specific biomarkers and generate an amplified fluorescence signal upon binding. the-innovation.org For instance, DNA nanomachines can be designed to detect specific microRNAs, triggering a cascade of events that leads to a significant increase in fluorescence, thereby enhancing detection sensitivity. the-innovation.org These DNA-based sensors can be tailored for the detection of a wide array of targets, including nucleic acids, proteins, and small molecules, by integrating specific recognition elements like aptamers. nih.govrsc.org The ability to organize fluorescent dyes like fluorescein within these nanostructures with high precision is key to developing advanced sensing platforms. the-innovation.org

Applications in Microarray and High-Throughput Screening Technologies

Fluorescein-dT labeled oligonucleotides are extensively used in microarray and high-throughput screening (HTS) technologies. tandfonline.comnih.gov In DNA microarrays, thousands of different oligonucleotide probes are immobilized on a solid surface. tandfonline.com Fluorescently labeled target DNA or RNA from a sample is then hybridized to the array. The intensity of the fluorescence at each spot, corresponding to a specific probe, indicates the abundance of the complementary sequence in the sample. tandfonline.com This allows for the simultaneous analysis of thousands of genes. tandfonline.com

Fluorescence polarization (FP) is another HTS technique where fluorescein-labeled probes are frequently employed. nih.gov FP assays measure the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner, such as a protein. tandfonline.com This method is used to screen large libraries of compounds for their ability to modulate molecular interactions and has been applied to a diverse range of biological targets, including receptors and enzymes. nih.gov The high sensitivity and adaptability of fluorescence-based assays make them ideal for the rapid and automated screening of large numbers of samples in drug discovery and other research areas. nih.govnih.gov

| Technology | Principle | Role of Fluorescein-dT |

| DNA Microarrays | Hybridization of fluorescently labeled nucleic acids to an array of immobilized probes. tandfonline.com | Fluorescein-dT serves as the fluorescent label on the target or probe, allowing for quantitative detection of hybridization events. tandfonline.com |

| Fluorescence Polarization (FP) Assays | Measurement of the change in polarization of emitted light when a small fluorescent molecule binds to a larger molecule. nih.govtandfonline.com | Fluorescein-labeled oligonucleotides or other small molecules act as tracers to monitor binding events in HTS campaigns. nih.govtandfonline.com |

| High-Throughput Screening (HTS) | Automated screening of large numbers of compounds for biological activity. nih.gov | Fluorescence-based assays using fluorescein-labeled probes are highly amenable to HTS due to their sensitivity and ease of automation. nih.govnih.gov |

Advanced Methodological Considerations and Experimental Design

Optimization of Labeling Efficiency and Purity

Several factors can influence the coupling efficiency of phosphoramidites, including the choice of activator, coupling time, and the concentration and purity of the reagents. biosearchtech.com For instance, activators like 4,5-dicyanoimidazole (B129182) (DCI) are known to be effective, and ensuring anhydrous conditions is critical to prevent unwanted side reactions that can reduce yield. biosearchtech.com Following the coupling reaction, a capping step is employed to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion-mutant sequences. biosearchtech.com

After synthesis, purification of the fluorescein-labeled oligonucleotide is paramount to remove contaminants that can interfere with downstream applications. These contaminants include unlabeled failure sequences and by-products from the chemical synthesis. High-performance liquid chromatography (HPLC) is a highly effective method for purifying these probes. atdbio.com Reversed-phase HPLC, in particular, is well-suited for separating oligonucleotides based on hydrophobicity. Since the fluorescein (B123965) label imparts significant hydrophobicity, it allows for excellent separation of the labeled product from unlabeled failures. atdbio.com

A common strategy to enhance purification is "DMT-on" synthesis, where the final 5'-dimethoxytrityl (DMT) group is left on the full-length product. atdbio.com This large hydrophobic group greatly aids in the separation of the desired product from truncated failure sequences during reversed-phase HPLC. atdbio.comglenresearch.com The DMT group is then removed post-purification. The choice of the fluorescein phosphoramidite (B1245037) itself can also impact purity; for example, 6-carboxyfluorescein (B556484) (6-FAM) phosphoramidites are widely used as they are single isomers and lead to simpler, purer final products compared to reagents like fluorescein isothiocyanate (FITC), which can lead to side reactions. glenresearch.com

Table 1: Factors Affecting Labeling Efficiency and Purity

| Parameter | Consideration | Impact on Outcome |

|---|---|---|

| Activator | Choice of activator (e.g., DCI, ETT) can influence reaction kinetics. biosearchtech.com | Affects the speed and completeness of the phosphoramidite coupling reaction. |

| Reagent Purity | Anhydrous acetonitrile (B52724) and high-purity phosphoramidites are essential. biosearchtech.com | Prevents side reactions and ensures high coupling efficiency. |

| Coupling Time | Must be sufficient for the reaction to go to completion. | Incomplete coupling leads to lower yields of the full-length product. |

| Capping | Acetylation of unreacted 5'-OH groups. biosearchtech.com | Prevents the formation of oligonucleotides with internal deletions. |

| Purification Method | Reversed-phase HPLC is highly effective for labeled oligonucleotides. atdbio.com | Removes failure sequences and other impurities that can interfere with assays. |

| DMT Group | "DMT-on" purification simplifies the separation of full-length products. atdbio.com | Increases the hydrophobicity of the desired product for better HPLC separation. |

Impact of Labeling Position on Probe Performance

The position of the fluorescein-dT label within an oligonucleotide—whether at the 5' or 3' terminus, or internally—can have a profound impact on the performance of the resulting probe. This is particularly true for applications such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy assays. nih.govcgohlke.com

In FRET-based assays, which are used to measure molecular interactions and conformational changes, the distance between a donor fluorophore and an acceptor (quencher) is critical. nih.gov Placing a fluorescein-dT label at an internal position allows for precise control over this distance, which can be essential for optimizing the quenching efficiency and the dynamic range of the probe. chemgenesjapan.com

For fluorescence anisotropy-based assays, which monitor the tumbling rate of a molecule in solution, internal labeling can be particularly advantageous. cam.ac.uk When a fluorescently labeled oligonucleotide binds to a larger molecule, such as a protein, its tumbling slows, leading to an increase in anisotropy. Studies have shown that probes with an internal fluorescein-dT label can exhibit a more substantial change in anisotropy upon binding compared to terminally labeled probes. This is likely because the internal label's motion is more restricted upon complex formation, leading to a more significant and easily detectable signal change. The flexibility of a terminal label might not be as effectively constrained by the binding event, resulting in a smaller change in anisotropy.

Furthermore, the local environment created by the DNA duplex can influence the quantum yield of the fluorescein dye. The stacking of the dye with adjacent nucleobases can lead to quenching, and this effect will vary depending on the specific sequence context and the position of the label. cgohlke.com Therefore, the choice of labeling position must be carefully considered during the design of a probe for a specific application.

Table 2: Influence of Labeling Position on Probe Applications

| Application | Labeling Position | Rationale and Impact on Performance |

|---|---|---|

| FRET Probes | Internal | Allows for precise optimization of the distance between the donor (fluorescein) and acceptor (quencher) for maximal signal change. chemgenesjapan.com |

| Fluorescence Anisotropy | Internal | Can lead to a larger change in anisotropy upon binding to a target molecule, as the internal label's motion is more restricted. |

| Hybridization Probes | Terminal or Internal | The choice may depend on whether the label interferes with hybridization or enzymatic processes (e.g., for PCR primers). |

Photophysical Characterization Techniques (focused on behavior in biological systems)

The utility of Fluorescein-dT as a probe in biological systems is dictated by its photophysical properties, which can be significantly influenced by the complex intracellular environment. oup.compnas.org Key properties include its absorption and emission spectra, quantum yield, fluorescence lifetime, and photostability. eurofinsgenomics.co.in

Fluorescein's fluorescence is known to be sensitive to pH, with its emission intensity decreasing in more acidic environments. researchgate.net This is an important consideration for studies in cellular compartments with varying pH. Additionally, fluorescein is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. tdblabs.se

Several advanced microscopy techniques are employed to characterize the behavior of fluorescein-labeled oligonucleotides in living cells:

Fluorescence Correlation Spectroscopy (FCS): This technique measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. frontiersin.org By analyzing these fluctuations, FCS can provide information on the concentration and diffusion coefficient of the labeled molecules. pnas.orgpnas.org It has been used to measure the diffusion of fluorescein-labeled oligonucleotides in the nucleus and cytoplasm of living cells, providing insights into their mobility and interactions with cellular components. pnas.org FCS can also be used to accurately determine the proportion of doubly labeled DNA in a sample, which is critical for quantitative biochemical assays. nih.gov

Fluorescence Recovery After Photobleaching (FRAP): In FRAP, a specific region of a cell containing fluorescently labeled molecules is intentionally photobleached with a high-intensity laser. oup.compnas.org The rate at which fluorescence recovers in this region, due to the diffusion of unbleached molecules from surrounding areas, is then measured. This provides a direct measure of the mobility of the labeled species within the cell. oup.comresearchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. nih.gov The fluorescence lifetime is an intrinsic property of the fluorophore but can be altered by its local environment, such as through quenching or energy transfer. nih.govmdpi.com This makes FLIM a powerful tool for probing the molecular environment of the Fluorescein-dT label within a cell. The fluorescence lifetime of fluorescein is approximately 4.0-4.3 nanoseconds. nih.gov

These techniques provide a quantitative understanding of how Fluorescein-dT labeled probes behave in a cellular context, which is essential for the correct interpretation of experimental results.

Data Acquisition and Quantitative Analysis in Fluorescence-Based Assays

Acquiring accurate and quantitative data from fluorescence-based assays using Fluorescein-dT labeled probes requires careful consideration of several potential sources of error and interference. biorxiv.org The complex nature of biological samples, such as cell lysates or intact cells, presents unique challenges. researchgate.net

A significant issue is background fluorescence, or autofluorescence, which can emanate from various cellular components (e.g., NADH, flavins) and culture media. biorxiv.orgresearchgate.net This background signal can obscure the specific signal from the fluorescein probe, reducing the signal-to-noise ratio. It is therefore crucial to perform control experiments with unlabeled cells or appropriate buffer blanks to accurately subtract the background fluorescence. researchgate.net

Fluorescence quenching, where the fluorescence intensity of the probe is diminished by other molecules in the sample, is another major consideration. researchgate.nettandfonline.com Components of cell lysates can cause quenching, leading to an underestimation of the probe's concentration. The local environment of the fluorophore can also lead to self-quenching if the labeling density is too high.

To achieve accurate quantitative measurements, several strategies can be employed:

Standard Curves: Creating a standard curve with known concentrations of the purified, fully functional labeled probe is essential for determining the concentration of the target in unknown samples. bakerlab.org

Ratiometric Measurements: Using a second fluorophore as an internal reference can help to correct for variations in sample volume, excitation intensity, and detection efficiency. researchgate.net

Calibration Standards: Small molecule fluorophores with known properties, such as fluorescein itself, can be used to calibrate instruments and convert arbitrary fluorescence units into absolute units (e.g., molecules of equivalent fluorescein, MEFL). biorxiv.org

Furthermore, the choice of instrumentation and data analysis software is critical. For instance, in quantitative PCR (qPCR) applications using fluorescent probes, sophisticated algorithms are used to subtract background fluorescence and determine the cycle threshold (Ct) value, which is inversely proportional to the amount of target nucleic acid.

Table 3: Challenges and Solutions in Quantitative Fluorescence Assays

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Autofluorescence | Background fluorescence from cellular components or media. biorxiv.orgresearchgate.net | Measure and subtract background from control samples (unlabeled cells, buffer). Use filters to isolate the specific emission wavelength of fluorescein. |

| Fluorescence Quenching | Reduction in fluorescence intensity due to interactions with other molecules. researchgate.nettandfonline.com | Dilute samples to minimize quencher concentration. Perform assays in well-defined buffer systems. |

| Photobleaching | Irreversible loss of fluorescence upon light exposure. tdblabs.se | Minimize exposure to excitation light. Use photostable dyes if possible. Use antioxidants in the buffer. |

| Instrument Variability | Differences in lamp intensity, detector sensitivity between experiments or instruments. | Use internal calibration standards (e.g., fluorescein) to normalize data. biorxiv.org |

| pH Sensitivity | Fluorescein fluorescence is pH-dependent. researchgate.net | Perform assays in well-buffered solutions at a constant pH, typically above 7. glenresearch.com |

By carefully addressing these methodological considerations, researchers can harness the full potential of Fluorescein-dT CEP as a powerful tool for quantitative biological analysis.

Comparative Analysis and Future Directions in Fluorescein Dt Research

Comparison with Other Fluorescent Nucleoside Analogues

Fluorescein-dT is a key player in the field of fluorescently labeled nucleic acids, but it exists within a broader landscape of fluorescent nucleoside analogues. These analogues are essential tools for visualizing and detecting nucleic acids in a variety of applications. glenresearch.com A comparison with other common fluorescent nucleosides reveals the distinct advantages and specific use cases for each.

Fluorescent nucleoside analogues are often used as probes in techniques like multiplex reactions, fluorescence microscopy, and PCR. glenresearch.com The choice of fluorophore is critical and depends on the specific spectroscopic characteristics required for the experiment. glenresearch.com

Here is a comparison of Fluorescein-dT with other notable fluorescent nucleoside analogues:

| Fluorophore | Excitation Max (λmax Abs) | Emission Max (λmax Em) | Common Applications |

| Fluorescein-dT | 495 nm | 520 nm | Flow cytometry, FISH, molecular beacons glenresearch.com |

| JOE-dT | 525 nm | 548 nm | Multiplex reactions glenresearch.com |

| Quasar® 570-dT (Cyanine 3-dT) | 552 nm | 570 nm | Imaging, flow cytometry, genomic applications glenresearch.com |

| Quasar® 670-dT (Cyanine 5-dT) | 643 nm | 667 nm | Imaging, flow cytometry, genomic applications glenresearch.com |

| Pyrrolo-dC | 350 nm | - | Hybridizes selectively with guanine (B1146940) chalmers.se |

| BPP | 350 nm | 390 nm | Discriminates between adenine (B156593) and guanine chalmers.se |

| NPP | - | 420 nm | Base-discriminating properties chalmers.se |

The cyanine (B1664457) dyes, such as Quasar® 570 and Quasar® 670, are derivatives of cyanine 3 and 5, respectively. glenresearch.com Their distinct properties are determined by the length of their conjugated chain. glenresearch.com While rhodamine and fluorescein (B123965) derivatives are known for high quantum yields, their application in living cells can be limited by autofluorescence at lower wavelengths. aip.org Red and near-infrared dyes like the cyanine derivatives offer improved signal-to-noise ratios for in-cell imaging. aip.org

Another class of analogues, such as those with furano and pyrrolo modifications, are valuable for studying nucleoside metabolism and have been shown to be substrates for enzymes like drosophila melanogaster's type-I 2'-deoxyribonucleoside kinase. nih.gov These modifications can shift absorption spectra to longer wavelengths and increase quantum yields, which is crucial for overcoming cellular autofluorescence. nih.gov

The choice of a fluorescent nucleoside analogue is a critical decision in experimental design, balancing factors like spectral properties, environmental sensitivity, and the specific biological question being addressed.

Advantages and Limitations of Fluorescein-dT in Specific Research Domains

Fluorescein-dT, a cornerstone of fluorescent nucleic acid labeling, offers a unique set of advantages and limitations that define its suitability for various research applications. Its utility is particularly notable in fields requiring sensitive and real-time detection of nucleic acids.

Advantages:

Established Integration: Fluorescein-dT phosphoramidite (B1245037) can be readily incorporated into an oligonucleotide sequence as a substitute for a thymidine (B127349) (dT) residue. aatbio.com This allows for precise placement of the fluorescent tag within the DNA strand.

Quantifiable Coupling: The presence of a dimethoxytrityl (DMT) group on the phosphoramidite form of Fluorescein-dT enables the quantification of its coupling efficiency during oligonucleotide synthesis. aatbio.comglenresearch.com

Versatility in Labeling: Unlike some other fluorescent tags that can only be added to the 5' end of an oligonucleotide and terminate further synthesis, Fluorescein-dT can be placed internally. aatbio.com This provides greater flexibility in probe design.

High Sensitivity: Fluorescence-based detection methods, in general, offer high sensitivity and selectivity, allowing for the detection of specific targets in complex biological samples. mdpi.com

Real-time and In Situ Analysis: Fluorescent probes like Fluorescein-dT enable the real-time and in situ imaging of specific targets within living cells and organisms, providing dynamic information about biological processes. mdpi.com

Limitations:

pH Sensitivity: The fluorescence of fluorescein is pH-dependent, which can be a limitation in environments with fluctuating pH. nih.gov

Photostability Issues: Like many organic dyes, fluorescein can be susceptible to photobleaching, which can limit its use in long-term imaging experiments. aip.orgnih.gov This is a particular concern for single-molecule fluorescence studies. aip.org

Spectral Overlap and Autofluorescence: The excitation and emission spectra of fluorescein fall within a range where cellular autofluorescence can be significant, potentially reducing the signal-to-noise ratio in live-cell imaging. aip.orgnih.gov

Potential for Fluorescence Quenching: The fluorescence intensity of fluorescein can be quenched upon the formation of a DNA duplex, depending on the adjacent nucleotide sequence. oup.com This can be either a limitation or a useful feature for designing specific probes.

Water Solubility: While not always a major issue, the water solubility of some organic fluorescent probes can be limited, potentially affecting their bioavailability and application in aqueous biological systems. nih.gov

The selection of Fluorescein-dT for a particular research application requires careful consideration of these advantages and limitations in the context of the experimental goals and the biological system under investigation.

Emerging Trends in Fluorescein-dT Conjugate Design

The field of fluorescent probe development is dynamic, with ongoing efforts to enhance the capabilities of established fluorophores like fluorescein. The design of Fluorescein-dT conjugates is evolving to meet the demands of more sophisticated biological research, focusing on creating "smart" or activatable probes and integrating them into multifunctional platforms.

A significant trend is the move from "always-on" fluorescent labels to activatable probes . These probes are designed to remain non-fluorescent until they encounter a specific biological trigger, such as an enzymatic activity or a change in pH. patsnap.com This "turn-on" mechanism provides high-contrast imaging in real-time. patsnap.com

Another key development is the creation of "all-in-one" theranostic agents . These are single molecules that combine both therapeutic and diagnostic (imaging) functionalities. patsnap.com In this context, a Fluorescein-dT conjugate could be part of a larger molecule designed not only to image a target but also to deliver a therapeutic payload. patsnap.com

Advances in nanotechnology are also heavily influencing conjugate design. Nanoparticle carriers , such as liposomes or polymersomes, are being developed to encapsulate or be surface-conjugated with both drugs and fluorophores like fluorescein. patsnap.comnih.gov These nanocarriers can be engineered to be responsive to external stimuli, such as light, for applications like photothermal or photodynamic therapy. patsnap.com

Furthermore, there is a focus on optimizing the conjugation chemistries used to link fluorescein to the dT nucleoside and to other molecules. patsnap.com The goal is to ensure that the linkage is stable and does not interfere with the function of either the fluorophore or the biomolecule it is attached to. patsnap.com

The integration of fluorescent probes with other imaging modalities is also an emerging area. For instance, a probe could be designed to be detectable by both fluorescence imaging and another technique like magnetic resonance imaging (MRI), providing complementary information. acs.org

These emerging trends in conjugate design are pushing the boundaries of what is possible with Fluorescein-dT, paving the way for more precise and effective tools for biological research and potentially for clinical applications.

Unresolved Challenges and Prospects for Novel Research Applications

Despite the widespread use and ongoing development of Fluorescein-dT and other fluorescent probes, several challenges remain. Addressing these challenges will open up new avenues for research and expand the utility of these powerful tools.

Unresolved Challenges:

Overcoming Autofluorescence: A persistent challenge, especially for in vivo imaging, is the background fluorescence from endogenous molecules within cells and tissues. nih.gov While near-infrared probes offer an advantage, further development of probes with excitation and emission wavelengths that minimize autofluorescence is crucial. mdpi.com

Multiplexing Capabilities: While some multiplexing is possible, the development of a wider range of spectrally distinct fluorescent probes that can be used simultaneously to track multiple biological targets remains a key goal. mdpi.com This is essential for understanding complex, multifactorial biological processes. mdpi.com

Improving Photostability and Brightness: The photostability of many organic dyes, including fluorescein, can limit their use in long-term imaging experiments. aip.orgnih.gov There is a continuous need for brighter and more photostable fluorophores.

Target Specificity and Delivery: Ensuring that fluorescent probes specifically accumulate at their intended target and not in off-target locations is a major hurdle. mdpi.com This is particularly important for in vivo applications to minimize background signal and potential toxicity.

Quantitative Imaging: Converting fluorescence signals into precise quantitative measurements of a target molecule or event can be challenging. mdpi.com The calibration process can be complex and may not always be applicable in dynamic biological systems. mdpi.com

Prospects for Novel Research Applications:

Early Disease Diagnosis: Improved fluorescent probes could enable the earlier and more accurate diagnosis of diseases by detecting key biomarkers at very low concentrations. nih.govacs.org This is a significant area of research for conditions like cancer and neurodegenerative diseases. mdpi.comacs.org

Personalized and Precision Medicine: Fluorescent probes are poised to play a crucial role in personalized medicine by allowing for the real-time monitoring of drug efficacy and guiding treatment strategies. nih.gov

Understanding Complex Biological Systems: The ability to visualize multiple cellular components and processes simultaneously will provide deeper insights into the intricate networks that govern cellular function in both health and disease. mdpi.com

High-Throughput Screening: Advanced fluorescent assays are being developed for high-throughput screening of drug candidates and for studying protein-nanoparticle interactions. nih.gov

Image-Guided Surgery: Fluorophore-conjugated therapeutics have significant potential as imaging agents to "light up" tumor cells during surgical procedures, helping surgeons to more accurately remove cancerous tissue. patsnap.com

The future of Fluorescein-dT and other fluorescent probes lies in overcoming the current limitations and harnessing their potential for a wide range of novel applications that will advance our understanding of biology and improve human health.

Q & A

Q. How can systematic reviews on Fluorescein-DT cep adhere to PRISMA guidelines while addressing field-specific gaps?

- Methodological Answer : Define inclusion criteria to capture studies with standardized assay methods and outcome measures. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions, ensuring alignment with clinical relevance and existing literature gaps . Report heterogeneity metrics (e.g., I² statistic) and publication bias assessments (e.g., funnel plots) transparently.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.